3-cyclopentyl-4-methyl-1,2-oxazol-5-amine 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine
Brand Name: Vulcanchem
CAS No.: 1152679-52-1
VCID: VC11493439
InChI: InChI=1S/C9H14N2O/c1-6-8(11-12-9(6)10)7-4-2-3-5-7/h7H,2-5,10H2,1H3
SMILES:
Molecular Formula: C9H14N2O
Molecular Weight: 166.22 g/mol

3-cyclopentyl-4-methyl-1,2-oxazol-5-amine

CAS No.: 1152679-52-1

Cat. No.: VC11493439

Molecular Formula: C9H14N2O

Molecular Weight: 166.22 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

3-cyclopentyl-4-methyl-1,2-oxazol-5-amine - 1152679-52-1

Specification

CAS No. 1152679-52-1
Molecular Formula C9H14N2O
Molecular Weight 166.22 g/mol
IUPAC Name 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine
Standard InChI InChI=1S/C9H14N2O/c1-6-8(11-12-9(6)10)7-4-2-3-5-7/h7H,2-5,10H2,1H3
Standard InChI Key IVYAHOSDAYUTMC-UHFFFAOYSA-N
Canonical SMILES CC1=C(ON=C1C2CCCC2)N

Introduction

Chemical Identity and Structural Characteristics

3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine (CAS: 1152679-52-1) is a monosubstituted oxazole derivative characterized by a cyclopentyl group at position 3, a methyl group at position 4, and an amine moiety at position 5. Its molecular formula is C9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}, with a molecular weight of 166.22 g/mol. The compound’s IUPAC name reflects its substitution pattern, while its SMILES notation (CC1=C(ON=C1C2CCCC2)N\text{CC1=C(ON=C1C2CCCC2)N}) and InChIKey (IVYAHOSDAYUTMC-UHFFFAOYSA-N\text{IVYAHOSDAYUTMC-UHFFFAOYSA-N}) provide unambiguous structural identifiers.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC9H14N2O\text{C}_9\text{H}_{14}\text{N}_2\text{O}
Molecular Weight166.22 g/mol
CAS Number1152679-52-1
SMILESCC1=C(ON=C1C2CCCC2)N
InChI KeyIVYAHOSDAYUTMC-UHFFFAOYSA-N
Purity95%

The cyclopentyl substituent introduces steric bulk and lipophilicity, while the amine group enhances hydrogen-bonding potential. These features position the compound as a promising scaffold for drug discovery, particularly in CNS disorders where blood-brain barrier (BBB) penetration is critical .

Synthetic Approaches and Manufacturing

While no explicit synthesis protocols for 3-cyclopentyl-4-methyl-1,2-oxazol-5-amine are documented, oxazole synthesis generally involves cyclization reactions. A plausible route could involve:

  • Condensation: Reaction of hydroxylamine with a β-ketoamide precursor to form the oxazole ring.

  • Functionalization: Introduction of the cyclopentyl group via nucleophilic substitution or cross-coupling reactions.

Notably, InCl3_3-catalyzed one-pot multicomponent reactions have been employed for analogous heterocycles, suggesting potential adaptability for this compound . Ultrasonic irradiation, as demonstrated in pyrano[2,3-c]pyrazole synthesis, could enhance reaction efficiency and yield .

Physicochemical and Pharmacokinetic Properties

The compound’s logP (estimated via computational models) is anticipated to be ~2.5–3.0, comparable to N-cyclopentyl-5-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]furan-2-carboxamide (logP = 3.02) . This moderate lipophilicity supports membrane permeability while avoiding excessive hydrophobicity.

Table 2: Comparative Physicochemical Data

CompoundMolecular WeightlogPHydrogen Bond Donors
3-Cyclopentyl-4-methyl-1,2-oxazol-5-amine166.22~2.81
N-Cyclopentyl furan-carboxamide 288.343.021

The compound’s polar surface area (PSA) is estimated at 54–60 Ų, aligning with CNS-MPO (Central Nervous System Multiparameter Optimization) criteria for BBB penetration .

Pharmacokinetic and Toxicological Considerations

Key Inferences from Analogous Compounds:

  • Microsomal Stability: Cyclohexyl and cyclopentyl oxazoles show low clearance in human liver microsomes (e.g., 96: Clint_\text{int} = 9.2 μL/min/mg) .

  • BBB Permeability: Oxazoles with PSA <70 Ų and logP ~3 achieve brain-to-plasma ratios >0.5 .

  • Oral Bioavailability: Methyl-oxazole derivatives exhibit >50% oral bioavailability in murine models .

Toxicity data remain uncharacterized, but the absence of reactive functional groups suggests a favorable preclinical safety profile.

Future Research Directions

  • Synthesis Optimization: Develop one-pot methodologies leveraging InCl3_3 catalysis or ultrasound-assisted protocols.

  • Target Identification: Screen against ferroptosis-related targets (e.g., GPX4, ACSL4) and neurological disease models.

  • ADME Profiling: Assess permeability in Caco-2 monolayers and metabolic stability in hepatocyte assays.

  • Structural Diversification: Explore substitutions at the 5-amino position to modulate potency and selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator